molecular formula C22H21NO7 B2504675 (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 848734-70-3

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2504675
CAS No.: 848734-70-3
M. Wt: 411.41
InChI Key: HQOOIMKDSHCXAF-NDENLUEZSA-N
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Description

The compound “(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate” is a synthetic benzofuran derivative featuring a Z-configuration benzylidene group at the 2-position, a 3-oxo-2,3-dihydrobenzofuran core, and a morpholine-4-carboxylate ester substituent at the 6-position.

Properties

IUPAC Name

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-26-15-4-6-18(27-2)14(11-15)12-20-21(24)17-5-3-16(13-19(17)30-20)29-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOOIMKDSHCXAF-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound characterized by its unique structural features, which include a benzofuran core and a morpholine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The compound's IUPAC name is [(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate. Its molecular formula is C22H23NO6C_{22}H_{23}NO_6, and it has a molecular weight of approximately 393.42 g/mol. The presence of the benzofuran moiety is significant as it is often associated with various pharmacological effects.

The mechanism of action for this compound involves several biochemical interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites due to its structural conformation.
  • Receptor Modulation : The morpholine ring can interact with neurotransmitter receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)10Induction of apoptosis
MCF7 (Breast Cancer)15Cell cycle arrest
A549 (Lung Cancer)12Inhibition of DNA synthesis

The compound's ability to induce apoptosis in cancer cells suggests its potential as a chemotherapeutic agent.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal
Pseudomonas aeruginosa128 µg/mLBacteriostatic

Case Studies

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer when administered at doses corresponding to its IC50 values in vitro.
    "The compound displayed a remarkable ability to reduce tumor size by inducing apoptosis in cancer cells" .
  • Antimicrobial Activity Assessment : Another study focused on the antimicrobial efficacy revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent for infections caused by resistant strains.
    "Our findings indicate that this compound could serve as a lead for developing new antimicrobial therapies" .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Substituents IC₅₀ (Cancer Cell Lines) Target/Mechanism Toxicity/Selectivity Reference
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate Benzofuran Morpholine-4-carboxylate at C6 Not reported Presumed tubulin polymerization inhibition (inferred) Unknown
(Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a) Benzofuran Indole-acetonitrile at C6 <100 nM (PC-3 prostate cancer) Tubulin colchicine-binding site No hERG inhibition; low in vivo toxicity
(Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) Benzofuran Dichlorobenzyl ether at C6 <100 nM (PC-3 prostate cancer) Tubulin colchicine-binding site Not explicitly reported
BDMC33 (2,6-bis(2,5-dimethoxybenzylidene)cyclohexanone) Cyclohexanone Two 2,5-dimethoxybenzylidene groups Not reported Tubulin polymerization inhibition Demonstrated in vivo efficacy in leukemia models
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate Benzofuran Methanesulfonate ester at C6 Not reported Unknown No data available

Key Structural and Functional Insights:

Core Structure Variations: The target compound and analogs 5a/5b share the benzofuran scaffold, critical for tubulin binding. In contrast, BDMC33 employs a cyclohexanone core with dual benzylidene groups, which may alter binding geometry and potency .

Substituent Effects :

  • The morpholine-4-carboxylate group in the target compound likely enhances solubility compared to 5a ’s lipophilic indole-acetonitrile group or 5b ’s dichlorobenzyl ether. However, bulkier substituents (e.g., morpholine) could reduce binding affinity to the colchicine site, as smaller groups in 5a /5b achieve sub-100 nM IC₅₀ values .
  • The methanesulfonate analog () replaces the morpholine with a sulfonate ester, which may improve metabolic stability but reduce cell permeability .

This suggests that substitutions at C6 (e.g., morpholine) may retain selectivity if steric/electronic properties are compatible . BDMC33’s bis-benzylidene structure shows efficacy in leukemia models but lacks direct tubulin-binding data, making mechanistic comparisons speculative .

Gaps in Data: The target compound’s IC₅₀, toxicity, and in vivo efficacy remain uncharacterized in the provided evidence.

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